Predicted Boiling Point and Density Differentiate the C5 Homolog from C4 and C6 Dimethyl (2-Oxoalkyl)phosphonates
Predicted physicochemical properties at 760 mmHg differentiate dimethyl (2-oxopentyl)phosphonate (C5) from its immediate neighboring homologs. The C5 compound has a predicted boiling point of 263.1 °C and predicted density of 1.090 g/cm³ , placing it between the lighter C4 homolog (dimethyl (2-oxobutyl)phosphonate, MW 180.14, with a boiling point of 227 °C at 760 mmHg for dimethyl (2-oxopropyl)phosphonate ) and the heavier C6 homolog (dimethyl (2-oxohexyl)phosphonate, MW 208.19, predicted boiling point 280.5 °C, predicted density 1.1 g/cm³ ). The boiling point difference of approximately 17 °C between C5 and C6, and an estimated ~36 °C between C5 and the C3 analog, provides a practical basis for selecting the C5 homolog when distillation purification or specific solvent compatibility windows are required.
| Evidence Dimension | Predicted boiling point at 760 mmHg and predicted density |
|---|---|
| Target Compound Data | Boiling Point: 263.1±23.0 °C (predicted); Density: 1.090±0.06 g/cm³ (predicted) |
| Comparator Or Baseline | Dimethyl (2-oxohexyl)phosphonate (C6): BP 280.5±23.0 °C, Density 1.1±0.1 g/cm³ . Dimethyl (2-oxopropyl)phosphonate (C3): BP ~227 °C at 760 mmHg (derived from reported 124 °C/10 mmHg) . |
| Quantified Difference | C5 vs. C6: ΔBP ≈ -17.4 °C; C5 vs. C3: ΔBP ≈ +36 °C. Density difference C5 vs. C6: ~ -0.01 g/cm³. |
| Conditions | Predicted data (ACD/Labs Percepta or equivalent) at 760 mmHg standard atmospheric pressure. |
Why This Matters
The distinct predicted boiling point of the C5 homolog enables more precise distillation fraction collection and differentiates it for procurement when a mid-range volatility profile is needed to avoid co-distillation with lower-boiling reaction solvents or higher-boiling by-products during workup.
